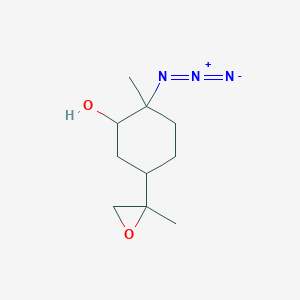
2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol is a chemical compound known for its unique structure and reactivity It features an azido group, a methyl group, and an oxirane ring attached to a cyclohexanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclohexanol derivative, followed by the introduction of the azido group and the oxirane ring. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The oxirane ring is reactive towards nucleophiles, allowing for ring-opening reactions that introduce new functional groups. These properties make the compound versatile in different chemical contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-one
- 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexane-1,3-diol
Uniqueness
Compared to similar compounds, 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol stands out due to its specific combination of functional groups. The presence of both an azido group and an oxirane ring on a cyclohexanol backbone provides unique reactivity and versatility, making it valuable for specialized applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
65087-85-6 |
|---|---|
Molekularformel |
C10H17N3O2 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H17N3O2/c1-9(12-13-11)4-3-7(5-8(9)14)10(2)6-15-10/h7-8,14H,3-6H2,1-2H3 |
InChI-Schlüssel |
DFBQTXYEHVGMMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1O)C2(CO2)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


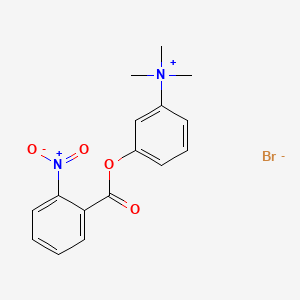
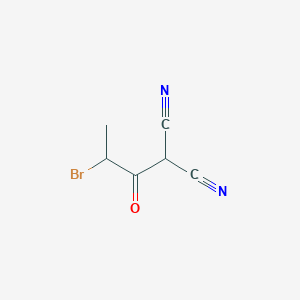

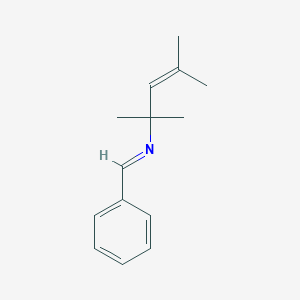


![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
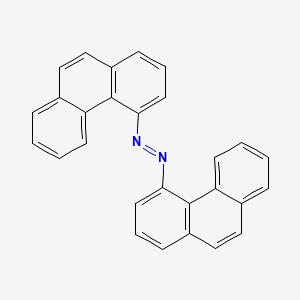
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
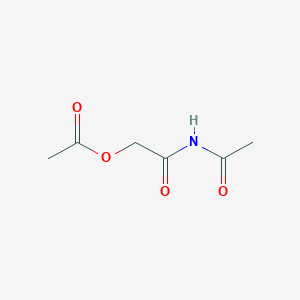
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
